3-({1,3-diethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid
Overview
Description
“3-({1,3-diethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid” is a chemical compound . It is available for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds involves the nitration of 2,3-dihydro-1H-imidazo pyridin-2-one to give its 5-nitro derivative, which is then subjected to alkylation with dimethyl sulfate, diethyl sulfate .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C12H14N4O4/c1-15-7-3-4-8(13-9(17)5-6-10(18)19)14-11(7)16(2)12(15)20/h3-4H,5-6H2,1-2H3,(H,18,19)(H,13,14,17) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 278.27 . It is a powder at room temperature .Scientific Research Applications
Synthesis Techniques
Synthetic methodologies for similar imidazo[4,5-b]pyridin derivatives involve innovative approaches to constructing these complex molecules. For instance, a one-pot synthesis technique has been developed for imidazo[1,5-a]pyridines, which allows for the introduction of various substituents at the 1- and 3-positions using propane phosphoric acid anhydride (Crawforth & Paoletti, 2009). Another method involves the orthogonal synthesis of densely functionalized pyrroles and thiophenes from reactions of imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes, showcasing the versatility of these compounds in synthesizing polyfunctionalized structures (Cheng, Peng, & Li, 2010).
Potential Applications
The research into imidazo[4,5-b]pyridin derivatives extends into various potential applications, including pharmaceuticals. For example, the study of organocatalyzed solvent-free synthesis of trisubstituted imidazoles highlights the relevance of similar compounds in medicinal chemistry, particularly as potential inhibitors against diseases such as Alzheimer's (Pervaiz et al., 2020). Additionally, the development of rhenium(I) and technetium(I) tricarbonyl complexes with [NSO]‐type chelators, incorporating imidazolyl groups, for potential use in radiopharmaceuticals suggests the utility of imidazo[4,5-b]pyridin derivatives in diagnostic imaging and therapy (Makris et al., 2012).
Material Science and Chemistry
In material science, the construction of charged metal-organic frameworks with imidazolium groups indicates the role of imidazo[4,5-b]pyridin derivatives in creating novel materials with specific gas adsorption properties, which could be crucial for environmental and energy applications (Sen et al., 2014).
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound “3-({1,3-diethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid” are currently unknown. The compound is a derivative of imidazole, which is known to have a broad range of chemical and biological properties . Imidazole derivatives have been found to interact with a variety of targets, leading to diverse biological activities .
Mode of Action
Given its structural similarity to other imidazole derivatives, it may interact with its targets in a similar manner . The presence of the imidazole ring could potentially allow for interactions with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives are known to impact a wide range of pathways, depending on their specific targets . These could potentially include pathways related to inflammation, tumor growth, diabetes, allergies, and more .
Pharmacokinetics
The compound’s molecular weight of 30632 may influence its bioavailability and distribution within the body.
Result of Action
Based on the known effects of other imidazole derivatives, it could potentially have a range of effects depending on its specific targets .
Properties
IUPAC Name |
4-[(1,3-diethyl-2-oxoimidazo[4,5-b]pyridin-5-yl)amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c1-3-17-9-5-6-10(15-11(19)7-8-12(20)21)16-13(9)18(4-2)14(17)22/h5-6H,3-4,7-8H2,1-2H3,(H,20,21)(H,15,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCDIBBJRDODAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C(C=C2)NC(=O)CCC(=O)O)N(C1=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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